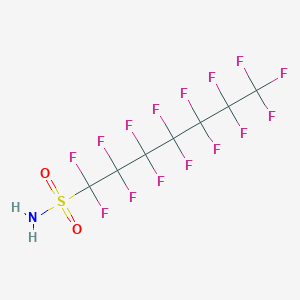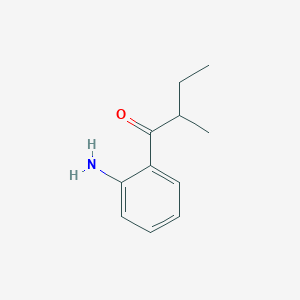
Platinum(4+) tetrakis(trifluoromethanide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(4+) tetrakis(trifluoromethanide) is a chemical compound that features a platinum ion in the +4 oxidation state coordinated with four trifluoromethanide ligands
Métodos De Preparación
The synthesis of Platinum(4+) tetrakis(trifluoromethanide) typically involves the reaction of a platinum(IV) precursor with trifluoromethane. One common method is the base-catalyzed reduction of platinum(IV) in the presence of trifluoromethane under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Platinum(4+) tetrakis(trifluoromethanide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to lower oxidation state platinum species, often using reducing agents like sodium borohydride.
Substitution: The trifluoromethanide ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like chlorine and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Platinum(4+) tetrakis(trifluoromethanide) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other platinum complexes and as a catalyst in various chemical reactions.
Industry: It is used in the production of high-performance materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Platinum(4+) tetrakis(trifluoromethanide) involves its interaction with molecular targets such as DNA. It can form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, which is crucial for its anticancer activity . Additionally, it can interact with proteins and other cellular components, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Platinum(4+) tetrakis(trifluoromethanide) can be compared with other platinum complexes such as tetrakis(triphenylphosphine)platinum(0) and tetrakis(triphenylphosphine)palladium(0) . While these compounds share some similarities in their coordination chemistry, Platinum(4+) tetrakis(trifluoromethanide) is unique due to its specific ligands and higher oxidation state, which confer distinct chemical properties and reactivity.
Similar Compounds
- Tetrakis(triphenylphosphine)platinum(0)
- Tetrakis(triphenylphosphine)palladium(0)
- Tetrakis(triphenylphosphine)nickel(0)
These compounds are often used as precursors for synthesizing other metal complexes and as catalysts in various chemical reactions .
Propiedades
Número CAS |
60703-88-0 |
|---|---|
Fórmula molecular |
C4F12Pt |
Peso molecular |
471.11 g/mol |
Nombre IUPAC |
platinum(4+);trifluoromethane |
InChI |
InChI=1S/4CF3.Pt/c4*2-1(3)4;/q4*-1;+4 |
Clave InChI |
PUTMQUZFEQUAGI-UHFFFAOYSA-N |
SMILES canónico |
[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


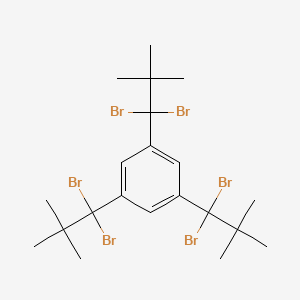
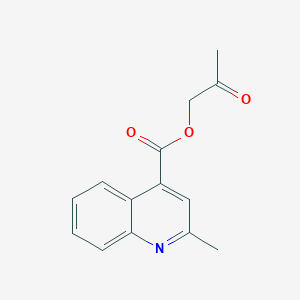
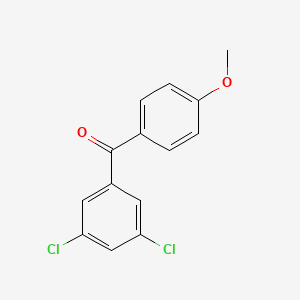
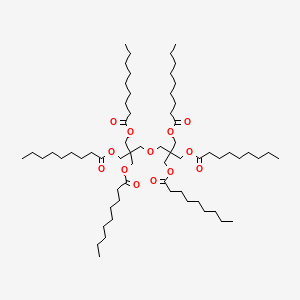
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane](/img/structure/B14147335.png)

